Oral Bioavailability: Sanfetrinem Cilexetil Provides Systemic Exposure Unattainable with Parenteral Carbapenems
Sanfetrinem is distinguished from imipenem and meropenem by its availability as an orally administered prodrug, sanfetrinem cilexetil (GV 118819X). In a Phase 1 clinical trial with six healthy volunteers, a single oral 500 mg dose of sanfetrinem cilexetil achieved a mean peak plasma concentration (Cmax) of 2.47 μg/mL with a terminal elimination half-life of 1.97 hours [1]. This oral bioavailability profile enables systemic antibacterial exposure without the need for intravenous access, a property fundamentally absent in imipenem and meropenem, which require parenteral administration and are not orally absorbed.
| Evidence Dimension | Oral Bioavailability and Human Pharmacokinetics |
|---|---|
| Target Compound Data | Oral 500 mg dose: Cmax 2.47 μg/mL, Tmax 2.0 h, t½ 1.97 h in plasma |
| Comparator Or Baseline | Imipenem and Meropenem: Not orally bioavailable; require intravenous or intramuscular administration |
| Quantified Difference | Sanfetrinem cilexetil achieves systemic exposure via oral route; imipenem/meropenem oral bioavailability ≈0% |
| Conditions | Single oral dose of GV 118819X (sanfetrinem cilexetil) in six healthy volunteers; plasma concentrations measured by microbiological assay |
Why This Matters
For research programs investigating oral antibiotic regimens, sanfetrinem cilexetil is the only trinem-class compound with documented human oral pharmacokinetic data, whereas imipenem and meropenem are exclusively parenteral agents.
- [1] Wise R, Andrews JM, Da Ros L, Child J, Mortiboy D. A study to determine the pharmacokinetics and inflammatory fluid penetration of two doses of a solid formulation of the hexetil prodrug of a trinem, sanfetrinem (GV 104326). Antimicrob Agents Chemother. 1997 Aug;41(8):1761-4. View Source
